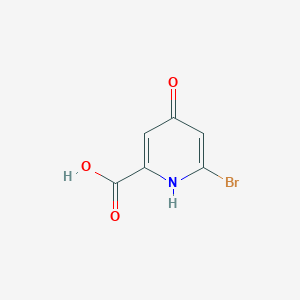

6-溴-4-羟基吡啶二甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

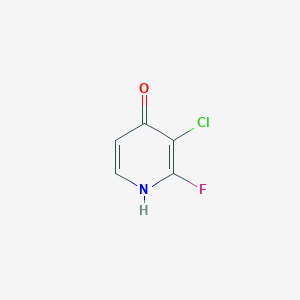

6-Bromo-4-hydroxypicolinic acid is a chemical compound with the CAS Number: 1393567-38-8 . It has a molecular weight of 218.01 and its linear formula is C6H4BrNO3 . The compound is white to yellow in solid form .

Synthesis Analysis

The synthesis of 6-Hydroxypicolinic acid, a related compound, is prepared by the reaction of 2-Bromo-6-hydroxypyridine and Carbon Dioxide . The specific synthesis steps involve adding a 2 M solution of -PrMgCl in THF (2.2 mL,4.4 mmol, 1.0 equiv.) to a solution of 2-bromo-6-hydroxypyridine (0.76 g, 4.4 mmol,1.0 equiv.) in dry THF (20 mL) at 0 C during 5 min .Molecular Structure Analysis

The Inchi Code for 6-Bromo-4-hydroxypicolinic acid is 1S/C6H4BrNO3/c7-5-2-3 (9)1-4 (8-5)6 (10)11/h1-2H, (H,8,9) (H,10,11) . This indicates the presence of bromine, nitrogen, oxygen, and hydrogen atoms in the compound.Physical And Chemical Properties Analysis

6-Bromo-4-hydroxypicolinic acid is a white to yellow solid . It has a molecular weight of 218.01 and its linear formula is C6H4BrNO3 .科学研究应用

配合物的合成及结构

6-溴-4-羟基吡啶二甲酸及其衍生物已被用于各种金属配合物的合成和结构分析。例如,对吡啶二甲酸羟基衍生物与钴(II)配合物进行的研究,提供了固态中配体的构象见解,揭示了这些化合物在固态中的酮互变异构体形式及其 N,O-螯合模式 (Kukovec, Popović, Pavlović, & Linarić, 2008)。类似地,已使用密度泛函理论探索了取代基对羟基吡啶二甲酸化合物质子相关现象和螯合行为的影响,表明了双性离子形式和与金属络合行为的偏好 (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016)。

光敏保护基团

溴代衍生物在光敏保护基团开发中的应用,展示了 6-溴-4-羟基吡啶二甲酸在为生物信使创建敏感笼合化合物的潜力。这些衍生物表现出增强的溶解性、低荧光性和对多光子诱导光解的高敏感性,使其适用于体内使用 (Fedoryak & Dore, 2002)。

催化和配体行为

在催化中,与 6-溴-4-羟基吡啶二甲酸密切相关的 6-羟基吡啶二甲酰胺配体已被发现对杂芳基溴化物和氯化物与伯胺的铜催化偶联有效。这证明了此类衍生物在促进选择性 C-N 偶联反应中的效用,突出了它们在增强化学选择性和反应速率中的作用 (Bernhardson, Widlicka, & Singer, 2019)。

生物降解研究

罗多球菌属 PA18 对吡啶二甲酸的生物降解,导致形成 6-羟基吡啶二甲酸(一种主要代谢物),强调了此类化合物对环境的相关性。这项研究说明了特定细菌菌株在生物修复被吡啶二甲酸(可能还有其溴代衍生物)污染的环境中的潜力 (Zhang, Ji, Xu, Wang, Shen, He, Qiu, & Chen, 2019)。

抗氧化特性

虽然与 6-溴-4-羟基吡啶二甲酸没有直接关系,但对来自海洋红藻的溴酚进行抗氧化活性研究,为探索溴代芳香族化合物的抗氧化潜力提供了背景。此类研究可以为评估 6-溴-4-羟基吡啶二甲酸及其衍生物的抗氧化能力铺平道路 (Li, Li, Gloer, & Wang, 2011)。

未来方向

Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . This suggests potential future directions for the study and application of 6-Bromo-4-hydroxypicolinic acid and related compounds.

作用机制

Target of Action

The primary target of 6-Bromo-4-hydroxypicolinic acid is the C-H bonds in organic compounds . It acts as a cooperating ligand in the C-H activation of arenes .

Mode of Action

6-Bromo-4-hydroxypicolinic acid, when deprotonated, behaves as a chelating ligand . It bears a pyridone moiety that can assist the C-H cleavage in a similar way as other successful ligands . The compound forms palladium complexes, which upon decomposition in the presence of an arene, leads to the C-H activation of the arene .

Biochemical Pathways

The compound is involved in the biochemical pathway of C-H bond activation . This process is facilitated by metal-ligand cooperation, which is a strategy used to facilitate the cleavage of crucial bonds in catalytic transformations .

Pharmacokinetics

Its molecular weight of 21801 suggests that it may have suitable properties for absorption and distribution

Result of Action

The result of the action of 6-Bromo-4-hydroxypicolinic acid is the activation of C-H bonds in organic compounds . This leads to the formation of new compounds, such as C6F5-arene coupling products .

Action Environment

The action of 6-Bromo-4-hydroxypicolinic acid is influenced by the presence of a base . The compound needs to be deprotonated to act as a chelating ligand . Therefore, the pH of the environment could potentially influence its action.

属性

IUPAC Name |

6-bromo-4-oxo-1H-pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-5-2-3(9)1-4(8-5)6(10)11/h1-2H,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADIWCJXWHLLGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6337969.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)

![6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, 95%](/img/structure/B6338020.png)